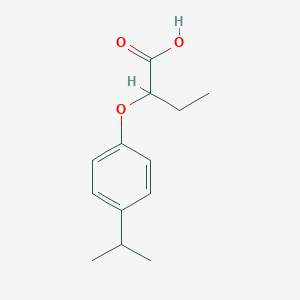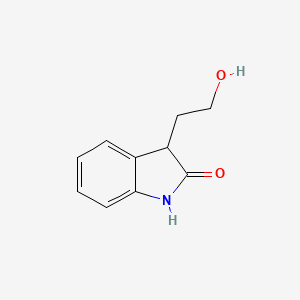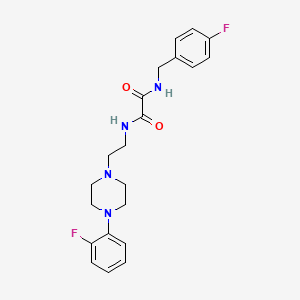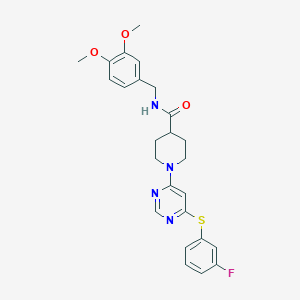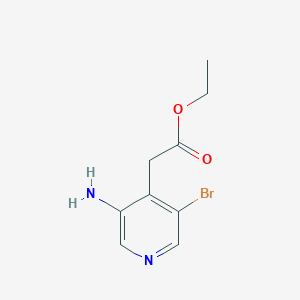
Ethyl 3-amino-5-bromopyridine-4-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Ethyl 3-amino-5-bromopyridine-4-acetate” is likely a derivative of pyridine, which is a basic heterocyclic organic compound . The “3-amino-5-bromopyridine” part indicates the presence of an amino group (NH2) and a bromine atom on the pyridine ring . The “ethyl…acetate” part suggests an ester functional group attached to the pyridine ring.
Synthesis Analysis
While specific synthesis methods for “Ethyl 3-amino-5-bromopyridine-4-acetate” are not available, it might involve a Suzuki–Miyaura cross-coupling reaction . This is a widely-used method for forming carbon-carbon bonds using organoboron reagents .Molecular Structure Analysis
The molecular structure would likely include a pyridine ring with an amino group and a bromine atom attached at the 3rd and 5th positions, respectively. An ester functional group (resulting from ethyl acetate) would be attached at the 4th position .Chemical Reactions Analysis
The compound might participate in various chemical reactions. For instance, the amino group could act as a nucleophile in substitution reactions, and the bromine atom could be replaced in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “Ethyl 3-amino-5-bromopyridine-4-acetate” would depend on its exact molecular structure. Pyridine derivatives are generally stable and have a relatively high melting point .Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-2-14-9(13)3-6-7(10)4-12-5-8(6)11/h4-5H,2-3,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXOBYXIYCUNNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=NC=C1N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

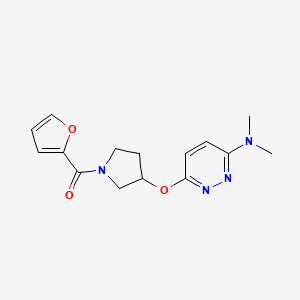
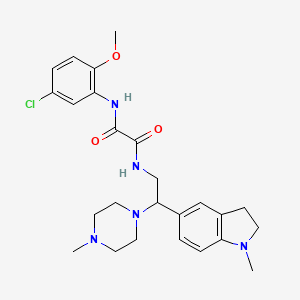
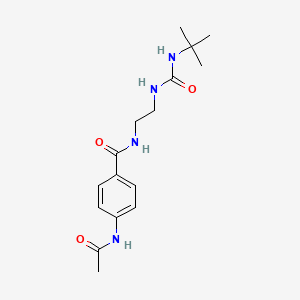
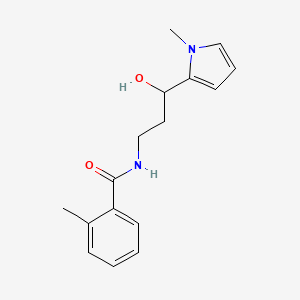
![2-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2393627.png)

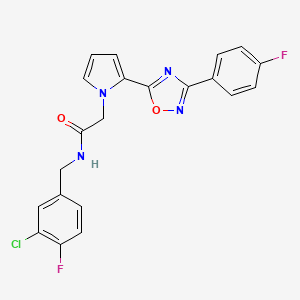
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-methoxy-5-(morpholinosulfonyl)benzamide](/img/structure/B2393630.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2393631.png)
